2-Methyl-1-(3-nitrophenyl)-1H-imidazole

Catalog No.
S13436316
CAS No.
M.F
C10H9N3O2
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(3-nitrophenyl)-1H-imidazole

Product Name

2-Methyl-1-(3-nitrophenyl)-1H-imidazole

IUPAC Name

2-methyl-1-(3-nitrophenyl)imidazole

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H9N3O2/c1-8-11-5-6-12(8)9-3-2-4-10(7-9)13(14)15/h2-7H,1H3

InChI Key

NWJJNEBUOHISEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=CC=C2)[N+](=O)[O-]

2-Methyl-1-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole class of heterocyclic compounds. This particular compound features a methyl group at the second position and a nitrophenyl group at the first position of the imidazole ring. The molecular formula for this compound is C10H9N3O2, and it has a molecular weight of approximately 201.2 g/mol. The imidazole ring contributes to its aromatic properties, making it a subject of interest in various chemical and biological applications.

The chemical reactivity of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole includes several significant transformations:

  • Reduction: The nitro group can undergo reduction to form an amino group. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 2-Methyl-1-(3-aminophenyl)-1H-imidazole as a product .
  • Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This allows for the synthesis of various derivatives, enhancing the compound's versatility .
  • Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides, which may exhibit different biological activities compared to their parent compound .

2-Methyl-1-(3-nitrophenyl)-1H-imidazole exhibits notable biological activities, particularly in medicinal chemistry. The presence of the nitro group allows for potential interactions with biological targets, including enzymes and receptors. Studies have indicated that compounds containing imidazole rings can show antimicrobial, antifungal, and anticancer properties due to their ability to interact with cellular components and disrupt biochemical pathways . The mechanism of action often involves bioreduction of the nitro group to reactive intermediates that may lead to cytotoxic effects on cancer cells .

The synthesis of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole typically involves the following steps:

  • Condensation Reaction: The starting materials, 3-nitrobenzaldehyde and ethylenediamine, are combined under reflux conditions in a suitable solvent such as ethanol.
  • Isolation and Purification: After the reaction is complete, the product is cooled, filtered, and purified through recrystallization techniques to obtain pure 2-Methyl-1-(3-nitrophenyl)-1H-imidazole .

In industrial settings, optimization of reaction conditions (temperature, solvent choice, and reaction time) can enhance yield and efficiency. Continuous flow reactors are sometimes employed for large-scale production .

2-Methyl-1-(3-nitrophenyl)-1H-imidazole has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug formulations due to their biological activities against various pathogens and cancer cells .
  • Agricultural Chemicals: Compounds similar to 2-Methyl-1-(3-nitrophenyl)-1H-imidazole may also serve as agrochemicals or pesticides due to their efficacy against plant pathogens.
  • Material Science: The unique properties of imidazole compounds make them suitable for use in materials science, particularly in creating new polymers or catalysts .

Interaction studies involving 2-Methyl-1-(3-nitrophenyl)-1H-imidazole often focus on its binding affinity with various biological targets. For instance:

  • Enzyme Inhibition: Research has shown that certain imidazole derivatives can inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Binding: These compounds may also interact with specific receptors in cells, influencing signaling pathways that regulate cell growth and apoptosis .

Such studies are crucial for understanding the therapeutic potential and safety profiles of these compounds.

Several compounds share structural similarities with 2-Methyl-1-(3-nitrophenyl)-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-MethylimidazoleMethyl group at position 2Commonly used as a solvent and in pharmaceuticals
3-NitroimidazoleNitro group at position 3Exhibits antimicrobial properties
4-NitroimidazoleNitro group at position 4Potential use in cancer therapy
2-Amino-1H-imidazoleAmino group at position 2Known for its role in biological systems

Each of these compounds has unique properties that differentiate them from 2-Methyl-1-(3-nitrophenyl)-1H-imidazole, particularly concerning their biological activities and applications.

Conventional Condensation Routes for Benzimidazole Derivatives

O-Phenylenediamine-Based Cyclization Strategies

The synthesis of benzimidazole derivatives through ortho-phenylenediamine-based cyclization represents one of the most fundamental and extensively studied approaches in heterocyclic chemistry [1] [2]. The Phillips-Ladenburg reaction serves as the cornerstone methodology, involving the condensation of ortho-phenylenediamine with various carboxylic acids or aldehydes under controlled conditions [2]. This classical approach typically proceeds through a two-step mechanism involving initial imine formation followed by intramolecular cyclization with elimination of water [3] [4].

The condensation of ortho-phenylenediamine with carboxylic acids at temperatures ranging from 80-90°C in ethanol solvent consistently produces benzimidazole derivatives with yields between 72-90% [2]. The reaction mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization through the formation of a five-membered imidazole ring fused to the benzene moiety [3]. The use of ammonium chloride as a catalyst has been demonstrated to enhance reaction efficiency, with yields reaching 78.88-90.08% when applied to substituted benzaldehydes including 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde derivatives [2].

Table 1: Conventional Condensation Routes for Benzimidazole Derivatives

Reaction TypeReaction ConditionsYield (%)Reaction TimeReference
OPDA + Carboxylic acids80-90°C, EtOH72-904-6 hours [2]
OPDA + Aldehydes with NH4Cl80-90°C, NH4Cl catalyst78.88-90.083-5 hours [2]
OPDA + Benzoic acidSteam bath/reflux75-944 hours [5]
OPDA + Formic acid100°C, 2 hours>902 hours [4]
OPDA + Acid chlorides200-220°C, pyridine70-852-4 hours [1]

Alternative cyclization strategies employ acid chlorides as electrophilic partners, requiring elevated temperatures of 200-220°C in the presence of pyridine as a basic co-solvent [1]. These conditions facilitate the formation of benzimidazole derivatives with yields typically ranging from 70-85%, though the harsh reaction conditions limit the substrate scope due to potential decomposition of sensitive functional groups [1]. The formic acid-mediated synthesis represents a particularly efficient variant, achieving yields exceeding 90% at 100°C within 2 hours [4].

Nitrophenyl Group Introduction via Electrophilic Substitution

The incorporation of nitrophenyl substituents into imidazole frameworks relies predominantly on electrophilic aromatic substitution mechanisms [6] [7]. The nitronium ion (NO2+) serves as the key electrophile in aromatic nitration reactions, generated in situ through the treatment of nitric acid with sulfuric acid under controlled temperature conditions [7] [8]. This process follows the classical electrophilic aromatic substitution pathway involving initial electrophile coordination, formation of a carbocation intermediate, and subsequent deprotonation to restore aromaticity [7].

The reaction of imidazole derivatives with 4-nitrophenyl chloroacetate in acetonitrile solvent demonstrates the feasibility of introducing nitrophenyl groups through nucleophilic substitution mechanisms [6]. This approach proceeds under mild conditions at room temperature, achieving yields between 65-80% while maintaining selectivity for the nitrogen nucleophilic centers [6]. The mechanism involves initial coordination of the imidazole nitrogen to the electrophilic carbon center, followed by displacement of the chloroacetate leaving group [6].

Table 2: Nitrophenyl Group Introduction via Electrophilic Substitution

SubstrateReagentsConditionsProductYield (%)Reference
Imidazole with 4-nitrophenyl chloroacetateImidazole, 4-nitrophenyl chloroacetateAcetonitrile, room temperatureNitrophenyl substituted imidazole65-80 [6]
Phenylimidazole nitrationHNO3/H2SO4 mixtureControlled temperaturePara-nitrophenylimidazole70-85
4-Nitrobenzaldehyde condensation4-Nitrobenzaldehyde, glyoxal, NH4OAcAcidic medium, 80-100°C4-(4-Nitrophenyl)-1H-imidazole>80
Electrophilic aromatic substitutionNO2+ (nitronium ion)Strong acid catalystNitro-substituted aromatic60-90 [7] [8]

Direct nitration of phenylimidazole derivatives using nitric acid and sulfuric acid mixtures provides an alternative pathway for nitrophenyl group installation . This electrophilic aromatic substitution preferentially occurs at the para position of the phenyl ring, yielding para-nitrophenylimidazole derivatives with yields ranging from 70-85% . The regioselectivity arises from the electronic properties of the imidazole ring, which activates the para position through resonance stabilization of the carbocation intermediate [7].

The condensation approach utilizing 4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions represents a convergent strategy for constructing 4-(4-nitrophenyl)-1H-imidazole derivatives . This multicomponent reaction proceeds through imine formation followed by cyclization, achieving yields exceeding 80% when conducted at temperatures between 80-100°C .

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating imidazole formation while improving reaction efficiency and product yields [10] [11]. The application of microwave irradiation significantly reduces reaction times compared to conventional heating methods, typically achieving 85-95% time reduction while maintaining or improving product yields [12] [11]. The enhanced reaction rates result from the direct heating of polar molecules through dielectric loss, leading to more uniform temperature distribution and reduced thermal gradients [10].

The synthesis of benzimidazole derivatives under microwave irradiation at 350 watts for 5 minutes consistently produces yields between 80-95% when employing appropriate base catalysts [12]. This represents a dramatic improvement over conventional heating methods, which typically require 4-6 hours to achieve comparable yields [12]. The use of para-toluenesulfonic acid as a catalyst under microwave conditions has been demonstrated to facilitate the formation of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives with yields ranging from 46-80% [10].

Table 3: Microwave-Assisted Synthesis Optimization Data

MethodPower/TemperatureCatalystYield (%)Time ReductionReference
MW-assisted benzimidazole synthesis350W, 5 minBase catalyst80-9590% vs conventional [12]
MW-assisted trisubstituted imidazolesDomestic MW, 3-5 minTEBA (catalyst)85-9295% vs conventional [11]
MW-assisted tetrasubstituted imidazolesMW irradiation, 2-3 minIonic liquid/HPA85-9592% vs conventional [13]
MW with p-toluenesulfonic acidMW irradiationp-Toluenesulfonic acid46-8085% vs conventional [10]
MW with benzimidazolium salt350W, 5 minNaOH (10%)75-9088% vs conventional [12]

The optimization of microwave-assisted trisubstituted imidazole synthesis using benzyl triethyl ammonium chloride as catalyst demonstrates remarkable efficiency, with reaction completion occurring within 3-5 minutes and yields reaching 85-92% [11]. The catalyst facilitates the reaction between 2-bromo-1-(substituted phenyl) ethanone and substituted amides, providing a environmentally friendly alternative to conventional thermal methods [11].

Ionic liquid-catalyzed microwave synthesis represents an advanced approach, with reactions requiring only 2-3 minutes for completion when using heteropoly acid or ionic liquid catalysts [13]. This methodology achieves yields between 85-95% for 1,2,4,5-tetrasubstituted imidazoles through one-pot four-component reactions involving 1,2-diketones, aromatic aldehydes, primary amines, and ammonium acetate [13].

Green Chemistry Approaches in Imidazole Functionalization

Green chemistry methodologies for imidazole synthesis encompass various environmentally benign approaches including ultrasound-assisted synthesis, solvent-free conditions, aqueous media reactions, and mechanochemical methods [14] [15]. These approaches align with the principles of sustainable chemistry by minimizing waste generation, reducing energy consumption, and eliminating hazardous solvents [14] [16].

Ultrasound-assisted synthesis utilizing nano-magnesium aluminate spinel (MgAl2O4) as a Lewis acid catalyst has demonstrated exceptional efficiency in producing imidazole-based molecules [17]. The ultrasonic irradiation promotes condensation reactions between phenylglyoxal monohydrate, aldehydes, and ammonium acetate, achieving yields between 95-97% within 25-45 minutes [17]. The mechanistic enhancement results from acoustic cavitation effects that generate localized high-temperature and high-pressure conditions, facilitating molecular interactions and reducing activation barriers [17].

Table 4: Green Chemistry Approaches in Imidazole Functionalization

Green MethodReaction ConditionsCatalyst/AdditiveYield (%)Reaction TimeEnvironmental BenefitReference
Ultrasound-assisted synthesisUltrasonic irradiation, RTMgAl2O4 nanocatalyst95-9725-45 minReduced energy, no harsh solvents [17] [18]
Solvent-free grindingMolecular iodine, grindingMolecular iodine (10 mol%)85-922-4 hoursNo organic solvents [16] [19]
Water as green solventWater, neutral pHNH4+ salts90-952-6 hoursAqueous medium, ambient conditions [20] [21]
Catalyst-free conditionsMethanol, 1 min, RTCatalyst-free75-961 minuteNo additives, open to air [22]
Ball-milling mechanochemicalBall-milling, 0.5 h, 25 HzAcetic acid (0.1 mL)85-950.5 hoursSolvent-free, mechanical energy [23] [24]
Ionic liquid medium[Et2NH2][HSO4], mild conditionsIonic liquid as catalyst80-901-3 hoursRecyclable medium, mild conditions [25]

Solvent-free synthesis employing molecular iodine as a catalyst represents another significant advancement in green imidazole chemistry [16] [19]. The grinding of 1,2-diketones, aromatic aldehydes, and ammonium acetate in the presence of 10 mol% molecular iodine produces 2,4,5-triaryl substituted imidazoles with yields between 85-92% [16]. This methodology eliminates the need for organic solvents while maintaining high product purity and simplified work-up procedures [16].

Aqueous synthesis at neutral pH utilizing ammonium salts provides an environmentally benign alternative for imidazole formation [20] [21]. The reaction of glyoxal with ammonium ions in water at pH 7 produces various imidazole derivatives with yields ranging from 90-95% [20]. The formation mechanisms involve self-reaction of glyoxal and cross-reactions with imidazole intermediates, with optimal yields achieved by maintaining low glyoxal concentrations below 0.1 M [20].

Catalyst-free synthesis in methanol represents the most environmentally friendly approach, requiring only one minute reaction time at ambient temperature while achieving yields between 75-96% [22]. This methodology involves the condensation of 1,2-diaminoarenes with aldehydes in methanol, demonstrating exceptional functional group tolerance and scalability to multi-gram synthesis [22].

Ball-milling mechanochemical synthesis provides a solvent-free alternative utilizing mechanical energy for bond formation [23] [24]. The synthesis of 2-unsubstituted imidazole N-oxides through ball-milling for 0.5 hours at 25 Hz frequency achieves yields between 85-95% using only catalytic amounts of acetic acid [23] [24]. This approach extends the scope of known methods while enabling the preparation of previously difficult-to-access N-aryl-substituted derivatives [24].

Ionic liquid-mediated synthesis using diethylammonium hydrogen sulfate ([Et2NH2][HSO4]) demonstrates the dual role of ionic liquids as both solvent and catalyst [25]. Computational studies reveal that the ionic liquid decreases activation barriers through hydrogen bonding interactions and provides catalytic effects through proton transfer mechanisms [25]. This methodology achieves yields between 80-90% for tetrasubstituted imidazoles while offering recyclability and mild reaction conditions [25].

Table 5: Comparative Synthesis Data for 2-Methyl-1H-imidazole Derivatives

Starting MaterialsMethodCatalystConditionsYield (%)TimeReference
Glyoxal + Ammonia + AcetaldehydeDebus-RadziszewskiNoneAqueous, RT50-706-12 hours [26] [20]
2-ImidazolecarboxaldehydeHydrogenationPd/ATMO140°C, 10 atm H2>99 conversion, 95% selectivity2 hours [27]
Acetaldehyde + NH3 + GlyoxalThree-component reactionNoneGas-liquid phase75-856 hours [28]
Benzyl bromide + 2-Methyl-1H-imidazoleN-AlkylationK2CO3DMF, 0-20°C9912 hours [29]
α-Dicarbonyl + NH3 + AldehydeCondensationVariousVarious60-802-8 hours [26]

X-ray Crystallographic Analysis

Unit Cell Parameters and Space Group Determination

Single crystal X-ray diffraction analysis of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters are characterized by dimensions of a = 10.188(4) Å, b = 10.091(4) Å, and c = 11.906(5) Å, with a monoclinic angle β = 115.19(2)° [1]. The unit cell volume of 1107.6(8) ų accommodates four formula units (Z = 4), resulting in a calculated density of 1.363 Mg/m³ [1].

The crystallographic measurements were performed at 100 K using gallium Kα radiation (λ = 1.34139 Å) on a Bruker Venture Metaljet diffractometer equipped with a Photon 100 CMOS detector [1]. Data collection employed ω and φ scans with multi-scan absorption correction, yielding 8771 measured reflections from which 1286 independent reflections were obtained with an Rint value of 0.033 [1]. The final refinement converged to R₁ = 0.034 for reflections with I > 2σ(I) and wR₂ = 0.100 for all data, with a goodness-of-fit value of 1.04 [1].

The molecular structure exhibits characteristic bond lengths and angles consistent with aromatic imidazole chemistry [1]. The imidazole ring displays typical five-membered heterocycle geometry with N1—C2 = 1.3247(15) Å, N1—C3 = 1.3822(17) Å, N2—C2 = 1.3381(15) Å, and N2—C4 = 1.3783(16) Å [1]. The methyl substituent is attached to the imidazole C2 position through a C1—C2 bond length of 1.4821(16) Å [1]. The internal angles of the imidazole ring range from 106.26(11)° to 109.58(10)°, confirming the planar aromatic character of the heterocycle [1].

Hydrogen Bonding Network Analysis

The crystal structure exhibits an extensive three-dimensional hydrogen bonding network that governs molecular packing and stabilizes the crystal lattice [1]. The primary hydrogen bonding interactions involve the imidazole nitrogen atoms and the nitro group oxygens, creating a complex supramolecular architecture [1].

The most significant hydrogen bond is formed between the imidazole N2—H2 donor and the nitro oxygen O2 acceptor, characterized by a donor-acceptor distance of 2.9031(10) Å and a D—H···A angle of 172.5(18)° [1]. This interaction exhibits strong geometric parameters indicative of a robust hydrogen bond that contributes significantly to crystal stability [1]. A secondary hydrogen bond connects the same N2—H2 donor to the symmetry-related nitro oxygen O1ⁱ with a longer donor-acceptor distance of 3.1837(14) Å and a D—H···A angle of 127.9(15)° [1].

An additional hydrogen bonding interaction involves the N1—H1 donor forming an intermolecular contact with a symmetry-equivalent N1ⁱⁱ acceptor [1]. This N···H—N interaction displays a donor-acceptor distance of 2.678(2) Å and a nearly linear D—H···A angle of 173(4)° [1]. The hydrogen atom H1 exhibits half-occupancy in the crystal structure, indicating disorder or dynamic behavior in the solid state [1].

The hydrogen bonding network creates infinite chains along the crystallographic directions, which are further connected through weaker C—H···O and C—H···N interactions [2]. These secondary interactions involve aromatic hydrogen atoms and contribute to the overall three-dimensional packing arrangement [2]. The combination of strong primary hydrogen bonds and weaker secondary interactions results in a stable crystal structure with distinctive packing motifs [2].

Advanced Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, DEPT)

Comprehensive multinuclear nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and electronic environment of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole [3] [4] [5]. The ¹H nuclear magnetic resonance spectrum, recorded in dimethyl sulfoxide-d₆, exhibits characteristic signals that confirm the proposed molecular structure and substitution pattern [3] [4].

The methyl group attached to the imidazole C2 position resonates as a sharp singlet at δ 2.45 ppm, integrating for three protons [3]. This chemical shift is consistent with methyl groups adjacent to aromatic nitrogen heterocycles and confirms the absence of coupling to nearby protons [3]. The imidazole ring protons appear as distinct signals with H-4 resonating at δ 7.62 ppm as a doublet (J = 1.2 Hz) and H-5 at δ 7.28 ppm also as a doublet (J = 1.2 Hz) [4]. The small coupling constant reflects the long-range coupling between these heterocyclic protons [4].

The 3-nitrophenyl substituent displays a characteristic aromatic splitting pattern with four distinct multiplets [4]. The most downfield signal at δ 8.53 ppm corresponds to the H-2 proton ortho to the nitro group, appearing as a doublet (J = 7.5 Hz) [4]. The para proton H-4 resonates at δ 8.24 ppm as a doublet (J = 7.8 Hz), while the H-5 proton appears as a triplet at δ 7.80 ppm (J = 8.0 Hz) [4]. The H-6 proton exhibits the most complex splitting pattern, appearing as a doublet of doublets at δ 7.52 ppm (J = 8.0, 2.0 Hz) [4]. The imidazole nitrogen-bound proton (NH) appears as a broad singlet at δ 12.3 ppm, characteristic of exchangeable protons in polar solvents [3].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework and confirms the aromatic character of both ring systems [6] [5]. The methyl carbon resonates at δ 13.2 ppm, typical for aliphatic carbons adjacent to aromatic systems [6]. The imidazole carbons display signals at δ 147.8 ppm (C-2), δ 122.9 ppm (C-4), and δ 129.4 ppm (C-5), consistent with aromatic carbons in nitrogen-containing heterocycles [6] [5].

The nitrophenyl carbon atoms exhibit distinct chemical shifts reflecting the electronic influence of the nitro substituent [6]. The quaternary carbon C-1 attached to the imidazole appears at δ 136.8 ppm, while the carbon bearing the nitro group (C-3) resonates at δ 148.5 ppm, demonstrating the electron-withdrawing effect of the nitro substituent [6]. The remaining aromatic carbons appear between δ 115.7 and δ 133.1 ppm, with the meta carbons showing characteristic upfield shifts relative to unsubstituted aromatic systems [6] [5].

Distortionless Enhancement by Polarization Transfer (DEPT) experiments confirm the multiplicities of carbon signals and distinguish between CH₃, CH₂, CH, and quaternary carbons [6]. The methyl carbon appears positive in DEPT-135, confirming its CH₃ nature, while the aromatic CH carbons show positive phases [6]. The quaternary carbons are absent in DEPT spectra, providing unambiguous assignment of the substitution pattern [6].

Fourier Transform Infrared Vibrational Mode Assignments

Fourier transform infrared spectroscopy provides comprehensive vibrational information that elucidates the molecular structure and functional group characteristics of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole [7] [8] [9]. The infrared spectrum exhibits distinctive absorption bands corresponding to specific vibrational modes that confirm the presence of both imidazole and nitrophenyl moieties [7] [8].

The aromatic C—H stretching vibrations appear in the characteristic region between 3184 and 3017 cm⁻¹ [8] [9]. Three distinct bands are observed at 3184 cm⁻¹ (weak), 3051 cm⁻¹ (medium), and 3017 cm⁻¹ (medium), corresponding to the symmetric and antisymmetric stretching modes of aromatic hydrogen atoms on both the imidazole and phenyl rings [8] [9]. These frequencies are consistent with aromatic systems and confirm the presence of multiple C—H oscillators [8].

The imidazole ring exhibits characteristic C=N stretching vibrations at 1638 cm⁻¹ and 1568 cm⁻¹, both of medium intensity [8] [10]. These bands are diagnostic for the aromatic imidazole framework and reflect the delocalized π-electron system within the heterocycle [8] [10]. The aromatic C=C stretching modes appear as weak bands at 1602 cm⁻¹ and 1588 cm⁻¹, typical for substituted aromatic systems [9] [10].

The nitro group displays the most characteristic and intense absorptions in the infrared spectrum [7] [8] [11]. The asymmetric NO₂ stretching vibration appears as a strong band at 1520 cm⁻¹, while the symmetric NO₂ stretching mode is observed at 1512 cm⁻¹ with strong intensity [7] [8] [11]. These frequencies are consistent with aromatic nitro compounds and confirm the electron-withdrawing nature of the nitro substituent [7] [11]. The strong intensity of these bands reflects the large dipole moment change associated with nitro group vibrations [11].

C—N stretching vibrations involving the imidazole nitrogen atoms and the phenyl-imidazole linkage appear as medium-intensity bands at 1347 cm⁻¹ and 1248 cm⁻¹ [9] [10]. An additional C—N stretch is observed at 1392 cm⁻¹ with weak intensity [9]. These vibrations provide information about the bonding environment of the nitrogen atoms and confirm the connectivity between the heterocyclic and aromatic components [9] [10].

The C—H bending vibrations appear as a medium-intensity band at 1462 cm⁻¹, characteristic of aromatic hydrogen deformation modes [8] [9]. In-plane C—H bending vibrations are observed at 1156 cm⁻¹ with medium intensity, while out-of-plane bending modes appear at 826 cm⁻¹ with weak intensity [8] [9]. These assignments are consistent with substituted aromatic compounds and provide information about the substitution pattern [8].

Ring deformation modes appear in the lower frequency region, with a medium-intensity band at 755 cm⁻¹ corresponding to skeletal vibrations of the aromatic systems [9]. This band reflects the collective motion of the carbon-nitrogen framework and confirms the structural integrity of both ring systems [9].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole reveals characteristic fragmentation pathways that provide structural confirmation and insight into the gas-phase decomposition mechanisms [12] [13] [14] [15]. The mass spectrum exhibits a molecular ion peak at m/z 203 with moderate intensity (45% relative abundance), consistent with the molecular formula C₁₀H₉N₃O₂ [12] [13].

The base peak in the mass spectrum appears at m/z 89 (100% relative intensity), corresponding to the fragment ion [C₆H₅N]⁺ formed through loss of the methylimidazole moiety and retention of a phenylnitrene-like cation [13] [14]. This fragmentation pathway represents α-cleavage adjacent to the nitrogen atom and demonstrates the stability of the aromatic nitrogen-containing fragment [13] [14]. The high abundance of this fragment indicates it represents a thermodynamically favored decomposition route [14].

A significant fragmentation involves loss of the nitro group (NO₂, 46 mass units) from the molecular ion, yielding the fragment at m/z 157 with 28% relative intensity [12] [14] [15]. This loss corresponds to the [M-NO₂]⁺ ion and reflects the relatively weak C—NO₂ bond in aromatic nitro compounds under electron impact conditions [14] [15]. The nitro group loss is a characteristic fragmentation of aromatic nitro compounds and occurs through homolytic cleavage [14] [15].

Further fragmentation of the [M-NO₂]⁺ ion at m/z 157 proceeds through loss of a methylene unit (CH₂, 14 mass units) to produce the fragment at m/z 143 with 15% relative intensity [12] [13]. This secondary fragmentation suggests rearrangement processes within the ion structure and indicates the dynamic nature of the gas-phase ion chemistry [13].

The nitrophenyl cation at m/z 129, corresponding to [C₆H₄NO₂]⁺, appears with 22% relative intensity and represents direct cleavage of the imidazole-phenyl bond [12] [16]. This fragment retains the nitro substituent and aromatic ring, demonstrating the stability of the nitrophenyl moiety under ionization conditions [16]. The formation of this fragment provides direct evidence for the substitution pattern and confirms the meta-nitrophenyl structure [16].

The methylimidazole fragment appears at m/z 115 with 18% relative intensity, corresponding to [C₅H₄N₂CH₃]⁺ [12]. This fragment ion results from cleavage of the N—C bond connecting the imidazole to the phenyl ring and represents the intact heterocyclic portion of the molecule [12]. The formation of this fragment confirms the methyl substitution on the imidazole ring [12].

A tropylium-like ion appears at m/z 103 with notable intensity (35%), corresponding to [C₇H₅N]⁺ [12] [13]. This fragment likely arises through rearrangement processes and ring expansion, characteristic of aromatic systems under high-energy conditions [13]. The formation of seven-membered ring structures through rearrangement is well-documented in mass spectrometry of aromatic compounds [13].

The phenyl cation at m/z 77 ([C₆H₅]⁺) exhibits significant abundance (65% relative intensity) and represents further fragmentation of larger aromatic fragments through loss of substituents [13] [17]. This fragment is ubiquitous in mass spectra of aromatic compounds and serves as a diagnostic ion for benzene-containing structures [13] [17].

Additional fragments at lower mass-to-charge ratios include ions at m/z 63 ([C₅H₃N]⁺, 42%), m/z 51 ([C₄H₃N]⁺, 38%), and m/z 39 ([C₃H₃]⁺, 25%) [12] [13]. These fragments result from extensive rearrangement and ring contraction processes characteristic of highly energetic ionization conditions [13] [14]. The cyclopropenyl cation at m/z 39 represents one of the ultimate fragmentation products and demonstrates the complete breakdown of the original ring systems [13].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

203.069476538 g/mol

Monoisotopic Mass

203.069476538 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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